molecular formula C23H30O7 B2450082 Gomisin U CAS No. 135095-46-4

Gomisin U

Cat. No.: B2450082
CAS No.: 135095-46-4
M. Wt: 418.486
InChI Key: FNANNZAGLCKFOL-CLUVUEOHSA-N
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Description

Gomisin U is a natural product belonging to the dibenzocyclooctadiene lignans family, primarily isolated from the Schisandra genus plants. These plants, including Schisandra chinensis, have been traditionally used in various medicinal systems for their myriad health benefits. This compound is known for its unique chemical structure and diverse biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gomisin U involves several steps, starting from the extraction of Schisandra chinensis. The primary method includes the use of organic solvents to extract the lignans, followed by chromatographic techniques to isolate this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Gomisin U undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Gomisin U has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying lignan biosynthesis and metabolism.

    Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and hepatoprotective properties.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Gomisin U is compared with other dibenzocyclooctadiene lignans, such as Gomisin A, Gomisin D, and Schizandrin. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and biological activities. For instance, Gomisin A is known for its selective inhibition of cytochrome P450 enzymes, whereas Gomisin D exhibits potent antidiabetic and anti-Alzheimer’s properties.

Comparison with Similar Compounds

  • Gomisin A
  • Gomisin D
  • Schizandrin
  • Schizandrol

Biological Activity

Gomisin U is a dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer effects, hepatoprotection, and modulation of apoptosis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as lignans, characterized by their complex polyphenolic structures. The specific chemical structure of this compound contributes to its interaction with various biological pathways, influencing cellular processes such as apoptosis and inflammation.

1. Anticancer Effects

This compound has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction : this compound promotes the cleavage of key apoptotic markers such as caspase-3 and PARP-1 in cancer cell lines, indicating its role in enhancing programmed cell death .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in hepatic carcinoma models .
StudyCell LineKey Findings
HeLaEnhanced TNF-α-induced apoptosis
HepG2Induced loss of plasma membrane asymmetry
MCF7Cytotoxic effects observed

2. Hepatoprotective Properties

This compound exhibits significant hepatoprotective effects, which have been documented in several studies:

  • Protection Against Liver Injury : In experimental models, this compound has been shown to mitigate liver damage induced by toxic agents such as CCl4 and d-galactosamine. It reduces serum biochemical markers indicative of liver toxicity .
  • Regeneration Stimulation : this compound facilitates liver regeneration by enhancing ornithine decarboxylase activity, crucial for the early stages of liver recovery following injury .

3. Modulation of Inflammatory Responses

The compound also plays a role in modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : this compound has been shown to suppress the activation of NF-κB signaling pathways, which are often involved in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study on liver regeneration indicated that pretreatment with this compound significantly improved recovery outcomes in models of acute liver failure induced by toxic substances .
  • Research involving cancer cell lines demonstrated that this compound not only inhibited cell growth but also sensitized resistant cancer cells to apoptosis, presenting a promising avenue for cancer therapy .

Properties

IUPAC Name

(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANNZAGLCKFOL-SYTFOFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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